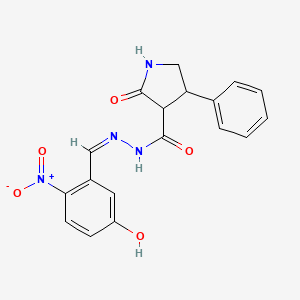
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide increases the levels of cAMP and cGMP, which in turn modulates various signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate various signaling pathways involved in disease pathogenesis, including the dopamine, glutamate, and GABAergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is its unique chemical structure, which makes it a potential candidate for the development of novel therapeutic agents. Additionally, its selective inhibition of PDE10A makes it a promising target for the treatment of various diseases. However, one of the limitations of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide in humans.
Synthesemethoden
The synthesis of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with 2,6-dimethylpyrazole-5-carboxylic acid, followed by reduction of the nitro group and subsequent acylation to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-7-4-8(2)15-10(5-7)16-12(18)11-9(13)6-14-17(11)3/h4-6H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJHALJMJQGUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-isoxazolesulfonamide](/img/structure/B5296430.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5296436.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5296440.png)
![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296453.png)
![5-fluoro-2-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5296471.png)
![2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5296480.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5296486.png)
![8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline](/img/structure/B5296488.png)
![ethyl 3-{5-[2-(3-amino-4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5296491.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5296497.png)
![1-benzyl-4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5296505.png)
![4-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5296524.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)